molecular formula C8H4BrF3O2 B1282308 3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS No. 85366-66-1

3-Bromo-4-(trifluoromethoxy)benzaldehyde

Cat. No. B1282308
CAS RN: 85366-66-1
M. Wt: 269.01 g/mol
InChI Key: OCIAOFZMQWTYNX-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethoxy group. This structure suggests potential reactivity typical of aldehydes and halides, which may be influenced by the electron-withdrawing effects of the trifluoromethoxy group.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can involve various strategies, including direct halogenation of the aromatic ring, followed by the introduction of the aldehyde group. For instance, a related compound, 3,5-bromo-4-hydroxy benzaldehyde, can be synthesized from p-hydroxy benzaldehyde through bromination and subsequent reactions . Although the specific synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the benzaldehyde/boron trifluoride adduct shows anti complexation, which is influenced by the electronic nature of the substituents . The presence of a trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would likely affect its electronic properties and molecular conformation, potentially impacting its reactivity.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, bromobenzaldehydes can participate in palladium-catalyzed coupling reactions to form dihydroxyalkenyl benzaldehydes . The trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde could influence such reactions by altering the electronic properties of the molecule. Additionally, the bromine atom could be a site for further functionalization, as seen in the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium derivatives from brominated benzene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the acidity, reactivity, and overall stability of the molecule. For instance, the oxidation of various benzaldehydes has been studied, revealing insights into their reactivity and the influence of substituents on reaction kinetics and thermodynamics . The trifluoromethoxy and bromo substituents in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would contribute to its unique physical and chemical properties, potentially making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Bromo-4-(trifluoromethoxy)benzaldehyde has been utilized in various chemical syntheses and reactions. For instance, it can be converted to 5-bromo-2-(trifluoromethoxy)phenyllithium at specific temperatures, which can further undergo reactions to form a variety of organofluorine compounds (Schlosser & Castagnetti, 2001). Additionally, its brominated and trifluoromethylated derivatives have been employed in metalations and functionalizations of pyridines, contributing to the development of carboxylic acids and other compounds (Cottet et al., 2004).

Organic Synthesis and Polymerization

3-Bromo-4-(trifluoromethoxy)benzaldehyde has also found applications in the synthesis of various organic compounds. For example, it can be used in the synthesis of novel copolymers with styrene, contributing to the development of materials with specific properties (Kharas et al., 2015; Kharas et al., 2016). These copolymers exhibit unique thermal and physical characteristics due to the presence of the trifluoromethoxy group.

Photolabile Protecting Groups

Research has also explored the use of derivatives of 3-Bromo-4-(trifluoromethoxy)benzaldehyde as photolabile protecting groups for aldehydes and ketones. These compounds can release protected aldehydes and ketones upon exposure to light, offering potential applications in photochemical reactions and material science (Lu et al., 2003).

Structural Analysis and Crystallography

The compound and its derivatives have been subjects in structural analysis and X-ray crystallography studies. Such research provides insights into the molecular structures and bonding characteristics of these compounds, contributing to a better understanding of their reactivity and potential applications in various fields (Arunagiri et al., 2018).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 3-Bromo-4-(trifluoromethoxy)benzaldehyde . It may pose risks related to inhalation, skin contact, and eye exposure. Consult safety data sheets and follow proper laboratory practices.


Future Directions

Research on this compound could explore:



  • Synthetic modifications : Developing novel derivatives with specific properties.

  • Biological activity : Investigating potential applications in medicine or materials science.

  • Environmental impact : Assessing its fate and effects in the environment.


properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAOFZMQWTYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522348
Record name 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethoxy)benzaldehyde

CAS RN

85366-66-1
Record name 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water and 2 ml of "Aliquat" 336 (tricaprylmethylammonium chloride) was added to a solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride at room temperature. Thereafter, 9.7 g (0.033 mol) of potassium dichromate were added to the reaction mixture, and the temperature was kept at approx. 25° C. for 2 hours by slight cooling. After 100 ml of water had been added to the mixture, the organic phase was separated off and the water was once again extracted by shaking with 100 ml of methylene chloride. The organic phases were washed twice with 100 ml of water, then once with 100 ml of saturated sodium bicarbonate solution, and once again with 100 ml of water, dried over sodium sulphate, and concentrated by evaporation in vacuo. The residue was distilled. In this manner, 20.4 g (75.8% of theory) of 3-bromo-4-trifluoromethoxybenzaldehyde were obtained as a colorless oil of boiling point 97° C./10 mm Hg. ##STR23##
Quantity
29.4 g
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50 mL
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27 g
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250 mL
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9.7 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethoxybenzaldehyde (150 g, 0.79 mol) in a mixture of TFA (400 mL) and H2SO4 (80 mL) was added at 40–45° C. N-bromosuccinimide (281 g, 1.579 mol) in equal portion over 2 hours. The reaction mixture was stirred at 40–45° C. overnight, poured into ice-water and extracted with CH2Cl2. The organic layer was washed with water then treated with saturated NaHCO3 (800 mL) for 30 minutes. The layers were separated and the organic layer further washed with water and brine, dried over MgSO4, filtered-and evaporated. The residue was triturated with hexane and filtered. After evaporation of the solvent, the residue was distilled to give 3-bromo-4-trifluoromethoxybenzaldehyde (150.2 g, 60° C., 0.3 mm/Hg, 70%). 1H NMR (300 MHz; CDCl3): δ 7.49 (dd, J1=1.8 Hz and J2=8.7 Hz, 1H), 7.88 (dd, J1=2.1 Hz and j2=8.4 Hz, 1H), 8.17 (d, J=1.8 Hz, 1H), 9.97 (s, 1H).
Quantity
150 g
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reactant
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400 mL
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80 mL
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solvent
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281 g
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reactant
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4-trifluoromethoxybenzaldehyde (215 g, 1.13 mol) in a mixture of TFA (300 mL), CH2Cl2 (300 mL) and H2SO4 (150 mL) was added at room temperature N-bromosuccinimide (402 g, 2.26 mol) in equal portion over 7 hours. The reaction mixture was stirred for 4 days at room temperature, poured into ice-water and extracted with CH2Cl2. The organic layer was washed with water then treated with saturated NaHCO3 (1.5 L) for 2 hrs. The layers were separated and the organic layer further washed with water and brine, dried over MgSO4, filtered and evaporated. The residue was triturated with hexane and filtered. After evaporation of the solvent, the residue was distilled to give 3-bromo-4-trifluoromethoxybenzaldehyde (190.2 g, 81° C., 1.0 mm/Hg, 62%).
Quantity
215 g
Type
reactant
Reaction Step One
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300 mL
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Quantity
150 mL
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Quantity
300 mL
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solvent
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402 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Schütz, M Müller, F Geisslinger, A Vollmar… - European Journal of …, 2020 - Elsevier
In this work, we present the design and synthesis of novel fully synthetic analogues of the bisbenzylisoquinoline tetrandrine, a molecule with numerous pharmacological properties and …
Number of citations: 11 www.sciencedirect.com

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